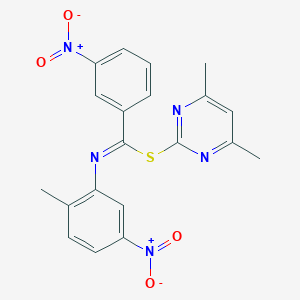
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the family of pyrimidinyl carboxamide compounds, which have been shown to possess a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can reduce the production of inflammatory cytokines and chemokines, as well as inhibit the activity of enzymes involved in the production of reactive oxygen species. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate for lab experiments is its ability to modulate various signaling pathways involved in inflammation and cancer cell growth. This makes it a promising candidate for the development of new anti-inflammatory and anticancer drugs. However, one limitation of the compound is its potential toxicity, which must be carefully monitored in animal studies.
Zukünftige Richtungen
There are several future directions for the study of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate. One direction is to further investigate the mechanism of action of the compound and its potential use in the development of new anti-inflammatory and anticancer drugs. Another direction is to explore the potential use of the compound in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Finally, future studies should focus on optimizing the synthesis method and improving the safety profile of the compound for use in animal studies and clinical trials.
Synthesemethoden
The synthesis of (4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate involves the reaction of 3-nitrobenzenecarboxylic acid with 2-methyl-5-nitroaniline and thionyl chloride to form an intermediate, which is then reacted with 4,6-dimethylpyrimidin-2-amine to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate has been studied extensively for its potential use in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
Produktname |
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate |
|---|---|
Molekularformel |
C20H17N5O4S |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-2-yl) N-(2-methyl-5-nitrophenyl)-3-nitrobenzenecarboximidothioate |
InChI |
InChI=1S/C20H17N5O4S/c1-12-7-8-17(25(28)29)11-18(12)23-19(15-5-4-6-16(10-15)24(26)27)30-20-21-13(2)9-14(3)22-20/h4-11H,1-3H3 |
InChI-Schlüssel |
SVLRQLMSCHCRBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(C2=CC(=CC=C2)[N+](=O)[O-])SC3=NC(=CC(=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)



![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)


![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)





![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)